molecular formula C15H16N4O2 B2501641 2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone CAS No. 2034360-89-7

2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone

Cat. No.: B2501641
CAS No.: 2034360-89-7
M. Wt: 284.319
InChI Key: RIYGEPDNOUOEGR-UHFFFAOYSA-N
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Description

2-(Pyridin-3-yl)-1-(3-(pyrimidin-4-yloxy)pyrrolidin-1-yl)ethanone is a useful research compound. Its molecular formula is C15H16N4O2 and its molecular weight is 284.319. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Reactions

  • Stereospecific Synthesis of Pyrrolidines: Enantiomerically pure pyrrolidines were obtained via 1,3-dipolar cycloaddition of stabilized azomethine ylides and sugar-derived enones. The process showcases the versatility of pyrrolidine structures in stereocontrolled synthesis, demonstrating the molecule's importance in creating compounds with specific chiral configurations (Oliveira Udry et al., 2014).

Materials Science and Corrosion Inhibition

  • Corrosion Inhibition Efficiency: Schiff bases, including 2-((pyridin-2-ylimino)methyl)phenol and related compounds, have been evaluated for their corrosion inhibition efficiency on carbon steel in 1 M HCl. This study underscores the potential of pyridinyl compounds in protecting metals against corrosion, highlighting the relevance of such molecules in materials science (Hegazy et al., 2012).

Catalysis and Polymerization

  • Magnesium and Zinc Complexes: The study involving magnesium and zinc complexes supported by N,O-bidentate pyridyl functionalized alkoxy ligands illustrates the molecule's utility in the immortal ring-opening polymerization (ROP) of ε-caprolactone and l-lactide. Such complexes demonstrate the molecule's role in enhancing catalytic activity, particularly with magnesium-based complexes showing higher activity (Wang et al., 2012).

Pharmaceutical and Biological Studies

  • Antimicrobial Activity: 1-(5-Mercapto-1,3,4-oxadiazol-2-yl)-2-(pyridine-2-ylamino)ethanone has shown significant antimicrobial activity. This finding indicates the compound's potential in contributing to new antimicrobial agents, showcasing the importance of pyridinyl and pyrimidinyl structures in pharmaceutical research (Salimon et al., 2011).

Polymer Science

  • Polyimide Synthesis: A study on the synthesis and characterization of novel polyimides derived from a pyridine-bridged aromatic dianhydride and various diamines highlights the molecule's application in creating materials with good thermal stability and mechanical properties. This research underlines the molecule's significance in developing advanced polymeric materials for industrial applications (Wang et al., 2006).

Properties

IUPAC Name

2-pyridin-3-yl-1-(3-pyrimidin-4-yloxypyrrolidin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N4O2/c20-15(8-12-2-1-5-16-9-12)19-7-4-13(10-19)21-14-3-6-17-11-18-14/h1-3,5-6,9,11,13H,4,7-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RIYGEPDNOUOEGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1OC2=NC=NC=C2)C(=O)CC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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